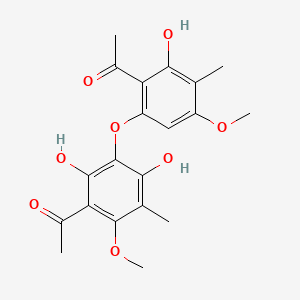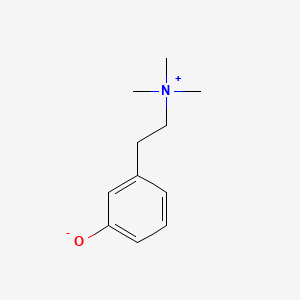
H-吡-天冬-缬-天冬-组-缬-苯-亮-精-苯-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucomyosuppressin is isolated from head extracts of the cockroach Leucophaea maderae; inhibits evoked transmitter release at the mealworm neuromuscular junction.
科学研究应用
- Lem-MS has pleiotropic effects on the cardiovascular system. In the beetle Tenebrio molitor, it stimulates contractions of the myocardium, leading to increased heartbeat frequency .
- Injections of Lem-MS into young larvae of T. molitor increase free hemolymph sugar levels, similar to the effects observed with another neuropeptide, crustacean cardioactive peptide (CCAP). This suggests a role in metabolic regulation .
- Lem-MS inhibits contraction in both visceral and skeletal muscles of insects. It is the first insect neuropeptide shown to have this dual effect .
Cardioactive Effects
Metabolism Regulation
Muscle Contraction Modulation
Central Nervous System Function
作用机制
Target of Action
Leucomyosuppressin primarily targets the neuromuscular junctions in insects . It has been found to inhibit evoked transmitter release at these sites, affecting the communication between nerve cells and muscle cells .
Mode of Action
Leucomyosuppressin interacts with its targets by binding to specific receptors on the neuromuscular junctions . This binding inhibits the release of neurotransmitters, which are chemicals that transmit signals from a neuron to a target cell across a synapse . As a result, the spontaneous contractions of the insect’s lower digestive tract are suppressed .
Biochemical Pathways
It is known that the peptide can inhibit the spontaneous contractions of the cockroach’s hindgut . This suggests that it may play a role in the regulation of gut motility and food intake in insects .
Result of Action
The primary result of Leucomyosuppressin’s action is the inhibition of spontaneous contractions of the insect’s lower digestive tract . This can lead to an accumulation of food in the foregut, which may inhibit food intake due to the persistence of signals from gut stretch receptors . In addition, it has been found to inhibit food intake in a dose-dependent manner .
Action Environment
The action of Leucomyosuppressin can be influenced by various environmental factors. For instance, the feeding pattern of the adult female of Blattella germanica peaks in the middle of the vitellogenic cycle . This suggests that the peptide’s action may be modulated by the insect’s reproductive cycle.
属性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUUYLDHNDZQI-DRGUFCNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of LMS and how does it exert its myoinhibitory effect?
A1: While the precise molecular target of LMS remains to be fully elucidated, research suggests it acts directly on visceral muscles, potentially through G protein-coupled receptors []. Studies on the cockroach Leucophaea maderae revealed LMS's ability to inhibit both foregut and hindgut motility, impacting their spontaneous contractile activity [, ].
Q2: Does LMS influence the release of neurotransmitters at neuromuscular junctions?
A2: Yes, research indicates that LMS can inhibit evoked transmitter release at the neuromuscular junction of the mealworm []. This suggests a potential role for LMS in modulating synaptic transmission in insects.
Q3: How does LMS impact feeding behavior in insects?
A3: Studies on the German cockroach, Blattella germanica, have identified LMS as a potential inhibitor of food intake []. This finding suggests a role for LMS in regulating feeding behaviors and satiety in insects.
Q4: What is the molecular formula and weight of LMS?
A4: The molecular formula of LMS is C45H68N14O12S. Its molecular weight is 1185.28 g/mol.
Q5: Is there any spectroscopic data available for LMS?
A5: While the provided research papers primarily focus on biological activity and distribution of LMS, structural characterization using techniques like NMR or mass spectrometry would be necessary to obtain detailed spectroscopic data.
Q6: Is LMS susceptible to degradation by enzymes found in insects?
A6: Yes, research demonstrates that enzymes present in the hemolymph and midgut of Lacanobia oleracea and Spodoptera littoralis larvae can degrade LMS []. This susceptibility to enzymatic degradation is a crucial factor to consider for potential insecticidal applications.
Q7: How does the mode of administration (injection vs. feeding) affect LMS activity?
A7: Studies on Lacanobia oleracea larvae showed that injecting LMS significantly reduced weight gain and increased mortality, while feeding it had no such effects []. This difference highlights the importance of delivery method, likely due to enzymatic degradation of LMS in the insect gut during feeding.
Q8: Does LMS possess any inherent catalytic activity?
A8: LMS is a neuropeptide and primarily functions as a signaling molecule. No catalytic properties have been reported for LMS.
Q9: Have there been any computational studies conducted to understand LMS interactions with its target?
A9: While the research papers provided do not delve into computational modeling of LMS, such approaches could be valuable in elucidating its binding mode and interactions with potential receptors.
Q10: How do structural modifications of LMS affect its biological activity?
A10: Research on Leucophaea maderae demonstrated that N-terminally truncated analogs of Met-callatostatins, peptides structurally related to LMS, were inactive in inhibiting foregut motility []. This finding underscores the importance of the N-terminal region for LMS activity.
Q11: What are the current strategies for improving LMS stability, particularly in the context of potential biopesticide applications?
A11: While the provided research focuses on fundamental aspects of LMS, future studies could explore formulation strategies like encapsulation or conjugation with carrier proteins to enhance its stability and bioavailability for agricultural applications.
Q12: Are there any other known insect myoinhibitory peptides with similar effects to LMS?
A29: Yes, peptides like proctolin and FMRFamide have also demonstrated myomodulatory activity in insects [, ]. Comparing the efficacy and target specificity of these peptides with LMS could be valuable in developing targeted pest control strategies.
Q13: Could plant lectins, known for their insecticidal properties, be considered as alternatives to LMS?
A30: Research suggests that garlic bulb lectins show insecticidal activity against hemipteran insects, highlighting their potential as biopesticides []. While their mechanism of action might differ from LMS, exploring their efficacy in comparison to LMS could be beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


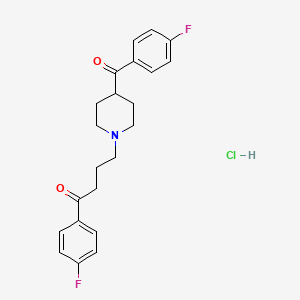
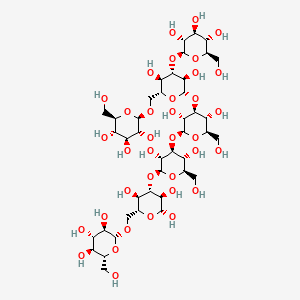
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1674734.png)
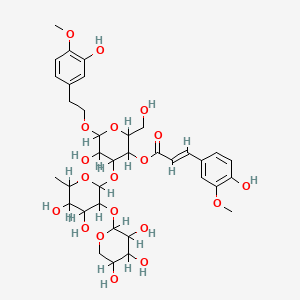

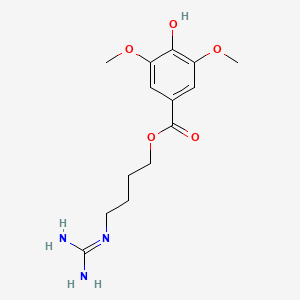
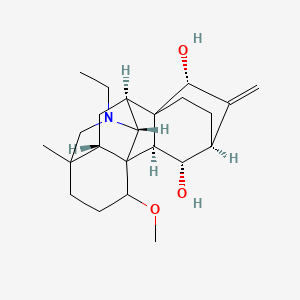
![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)


